molecular formula C37H40N2 B13350075 N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine CAS No. 783341-93-5

N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine

Cat. No.: B13350075
CAS No.: 783341-93-5
M. Wt: 512.7 g/mol
InChI Key: HXNVBFNQMKDVNR-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline is a complex organic compound that features a combination of aromatic and aliphatic groups. This compound is notable for its bulky structure, which can influence its reactivity and interactions with other molecules. It is often used in the synthesis of ligands for coordination chemistry and has applications in various fields including materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline typically involves multiple steps. One common method starts with the preparation of 2,6-Diisopropylaniline, which is synthesized by reacting 2,6-dibromo-isopropylbenzene with aniline under basic conditions . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

The next step involves the condensation of 2,6-Diisopropylaniline with other aromatic compounds such as naphthalene and pyridine derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of each step. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and efficiency. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism by which 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. The bulky structure of the compound can create steric hindrance, which affects the overall geometry and electronic properties of the metal complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Diisopropyl-N-((2-isopropylphenyl)(6-(naphthalen-1-yl)pyridin-2-yl)methyl)aniline apart is its combination of multiple aromatic and aliphatic groups, which provides unique steric and electronic properties. This makes it particularly valuable in the design of catalysts and advanced materials .

Properties

CAS No.

783341-93-5

Molecular Formula

C37H40N2

Molecular Weight

512.7 g/mol

IUPAC Name

N-[(6-naphthalen-1-ylpyridin-2-yl)-(2-propan-2-ylphenyl)methyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C37H40N2/c1-24(2)28-16-9-10-18-33(28)37(39-36-29(25(3)4)19-12-20-30(36)26(5)6)35-23-13-22-34(38-35)32-21-11-15-27-14-7-8-17-31(27)32/h7-26,37,39H,1-6H3

InChI Key

HXNVBFNQMKDVNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(C2=CC=CC=C2C(C)C)C3=CC=CC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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